



# 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 chemical properties

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Compound of Interest

1'-Benzyl-1,4'-bipiperidine-4'carboxamide-d10

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## Technical Guide: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10** is a deuterated derivative of 1'-benzyl-1,4'-bipiperidine-4'-carboxamide. This compound is primarily recognized as a labeled intermediate in the synthesis of Piritramide, a potent synthetic opioid analgesic. The incorporation of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies, as well as for use as an internal standard in analytical methods. This guide provides a comprehensive overview of the known chemical properties, inferred biological context, and relevant experimental methodologies for **1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10**.

## **Chemical and Physical Properties**

The chemical and physical properties of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its deuterated analog are summarized below. It is important to note that detailed experimental data for the deuterated compound is limited, and some properties are inferred from the non-deuterated form.

Table 1: General Chemical Properties



Property	Value
Chemical Name	1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10
Synonyms	1-Benzyl-4-carbamoyl-4-piperidinopiperidined d10, 1-Benzyl-4-piperidino-isonipecotamided d10, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'- carboxamide-d10
CAS Number	1329616-19-4
Molecular Formula	C18H17D10N3O
Molecular Weight	311.49 g/mol
Appearance	White Solid
Storage	2-8°C Refrigerator
Shipping Temperature	Ambient

Table 2: Physical Data for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (Non-deuterated)

Property	Value
CAS Number	1762-50-1
Molecular Formula	C18H27N3O
Molecular Weight	301.43 g/mol
Melting Point	137.5-140 °C[1]
Solubility	Soluble in Chloroform and Dichloromethane[2]

## **Biological Context and Mechanism of Action**

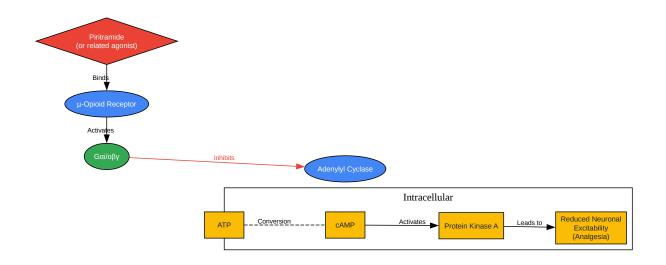
As a deuterated intermediate for the synthesis of Piritramide, the biological relevance of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is intrinsically linked to the pharmacological activity of Piritramide.



Piritramide is a potent  $\mu$ -opioid receptor agonist. The  $\mu$ -opioid receptors are G-protein coupled receptors (GPCRs) located primarily in the central nervous system. Activation of these receptors by an agonist like Piritramide initiates a signaling cascade that ultimately leads to analgesia.

### μ-Opioid Receptor Signaling Pathway

The binding of an agonist to the  $\mu$ -opioid receptor triggers a conformational change, leading to the activation of intracellular G-proteins (specifically of the Gi/o subtype). This activation results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein subunits can directly modulate ion channels, leading to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. This overall dampening of neuronal excitability is the basis for the analgesic effects of opioids.



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μ-Opioid Receptor Signaling Pathway

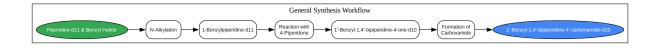


### **Experimental Protocols**

While specific experimental protocols for the synthesis and analysis of **1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10** are not readily available in peer-reviewed literature, the following sections provide a generalized synthesis workflow based on related compounds and a detailed protocol for a relevant biological assay.

### **General Synthesis Workflow**

The synthesis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its deuterated analog can be conceptualized as a multi-step process. A plausible synthetic route would involve the formation of the bipiperidine core followed by the introduction of the carboxamide group.



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General Synthesis Workflow

#### μ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the  $\mu$ -opioid receptor.

#### 1. Materials:

- Receptor Source: Commercially available cell membranes prepared from cells expressing the human μ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [<sup>3</sup>H]-DAMGO (a selective μ-opioid receptor agonist).
- Non-specific Binding Control: Naloxone.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.



- Test Compound: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 dissolved in a suitable solvent (e.g., DMSO).
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Scintillation Counter and Scintillation Fluid.

#### 2. Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
- Assay Setup: In a 96-well plate, add the following in triplicate:
  - Total Binding: Receptor membranes + [3H]-DAMGO + assay buffer.
  - Non-specific Binding: Receptor membranes + [<sup>3</sup>H]-DAMGO + 10 μM Naloxone.
  - Competitive Binding: Receptor membranes + [3H]-DAMGO + varying concentrations of the test compound (e.g., from 10<sup>-10</sup> M to 10<sup>-5</sup> M).
- Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell
  harvester. Wash the filters three times with ice-cold assay buffer to remove unbound
  radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
- 3. Data Analysis:
- Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) Non-specific Binding (CPM).
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

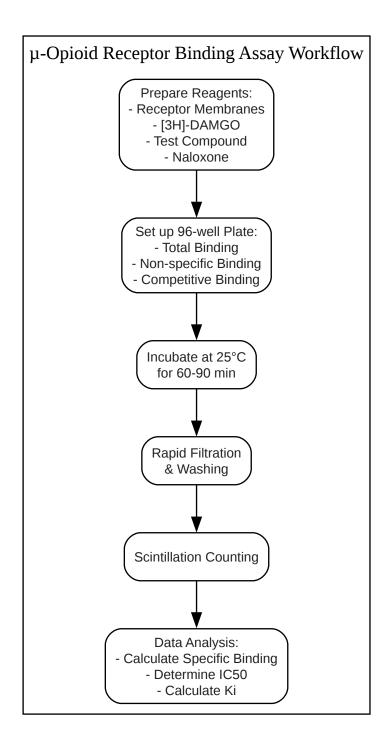






- Determine IC<sub>50</sub>: The IC<sub>50</sub> is the concentration of the test compound that inhibits 50% of the specific binding of [<sup>3</sup>H]-DAMGO. This is determined using non-linear regression analysis of the competition curve.
- Calculate  $K_i$ : Convert the IC<sub>50</sub> value to the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_{=})$  Where:
  - [L] is the concentration of the radioligand.
  - K<sub>a</sub> is the dissociation constant of the radioligand for the receptor.





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μ-Opioid Receptor Binding Assay Workflow

#### Conclusion



**1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10** is a valuable research tool, particularly in the context of opioid analgesic development. Its deuterated nature allows for precise quantification and metabolic tracking. While detailed public data on its specific physicochemical properties and synthesis are scarce, its role as a precursor to Piritramide provides a strong indication of its potential interaction with the  $\mu$ -opioid receptor system. The experimental protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to further investigate the properties and applications of this compound.

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#### References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. usbio.net [usbio.net]
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